molecular formula C19H17BrFN7O2 B447105 4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B447105
M. Wt: 474.3g/mol
InChI Key: SWHZLKUWYYMJQJ-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 4-fluoroaniline in the presence of a base to form the Schiff base intermediate. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine core, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide
  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazine core, coupled with the bromobenzodioxole and fluorophenyl substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H17BrFN7O2

Molecular Weight

474.3g/mol

IUPAC Name

4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C19H17BrFN7O2/c1-28(2)19-25-17(23-13-5-3-12(21)4-6-13)24-18(26-19)27-22-9-11-7-15-16(8-14(11)20)30-10-29-15/h3-9H,10H2,1-2H3,(H2,23,24,25,26,27)/b22-9+

InChI Key

SWHZLKUWYYMJQJ-LSFURLLWSA-N

SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2Br)OCO3)NC4=CC=C(C=C4)F

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2Br)OCO3)NC4=CC=C(C=C4)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2Br)OCO3)NC4=CC=C(C=C4)F

Origin of Product

United States

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